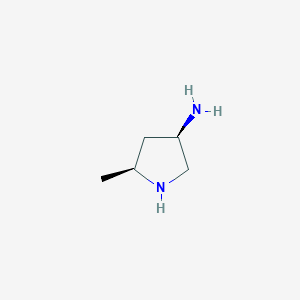
(3R,5S)-5-methylpyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,5S)-5-methylpyrrolidin-3-amine is a chiral amine with two stereocenters
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-methylpyrrolidin-3-amine can be achieved through several methods. One common approach involves the stereoselective reduction of a diketone precursor using a diketoreductase enzyme. This method offers high enantioselectivity and yields the desired chiral amine with excellent purity . Another method involves the use of flow microreactor systems for the direct introduction of functional groups, which provides a more efficient and sustainable process compared to traditional batch methods .
Industrial Production Methods
For industrial-scale production, biocatalytic processes are often preferred due to their cost-effectiveness and environmental benefits. The use of immobilized enzymes and cofactor regeneration systems can further enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(3R,5S)-5-methylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include various chiral amines, ketones, and substituted pyrrolidines, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Wissenschaftliche Forschungsanwendungen
(3R,5S)-5-methylpyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and chiral catalysts.
Biology: This compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of various drugs, including those targeting neurological and cardiovascular diseases.
Industry: It is employed in the production of agrochemicals, polymers, and other specialty chemicals
Wirkmechanismus
The mechanism of action of (3R,5S)-5-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3R,5S)-5-Hydroxymethyl-3-pyrrolidinol
- (3R,5S)-5-(Methoxymethyl)pyrrolidin-3-ol
- (3R,5S)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}pyrrolidin-3-ol
Uniqueness
Compared to these similar compounds, (3R,5S)-5-methylpyrrolidin-3-amine is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in both research and industry.
Eigenschaften
Molekularformel |
C5H12N2 |
|---|---|
Molekulargewicht |
100.16 g/mol |
IUPAC-Name |
(3R,5S)-5-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C5H12N2/c1-4-2-5(6)3-7-4/h4-5,7H,2-3,6H2,1H3/t4-,5+/m0/s1 |
InChI-Schlüssel |
UNVQHSVRIOLLPZ-CRCLSJGQSA-N |
Isomerische SMILES |
C[C@H]1C[C@H](CN1)N |
Kanonische SMILES |
CC1CC(CN1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


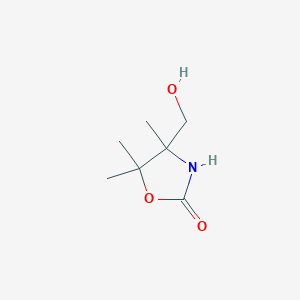
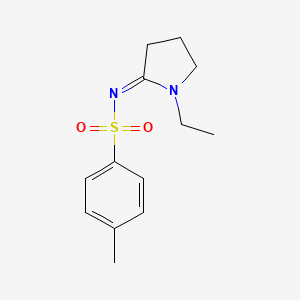
![2-[2-Methyl-1-(5-propylfuran-2-yl)propyl]cyclopentan-1-one](/img/structure/B12888521.png)
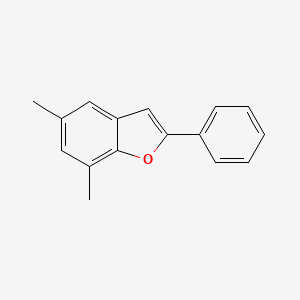

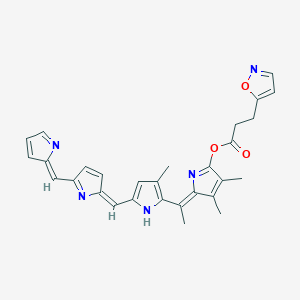
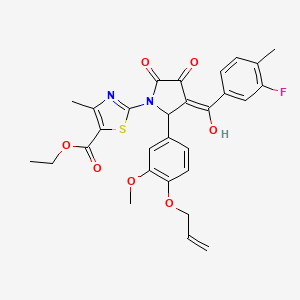
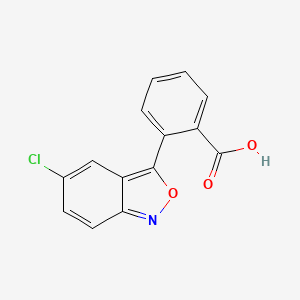
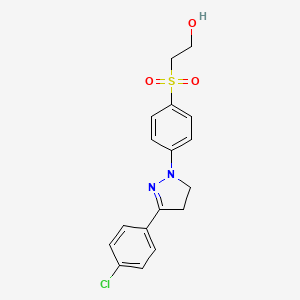
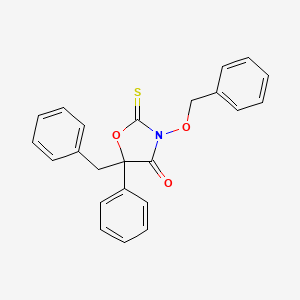

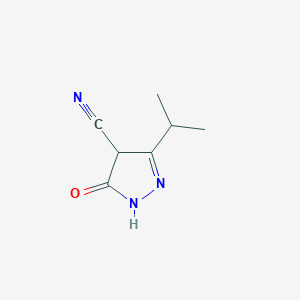

![2,3-Dihydro-[1,4]dioxino[2,3-f]isobenzofuran-6,8-dione](/img/structure/B12888589.png)
